ZPCK (SL-01): An In-Depth Technical Guide to an Orally Bioavailable Gemcitabine Prodrug
ZPCK (SL-01): An In-Depth Technical Guide to an Orally Bioavailable Gemcitabine Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZPCK, also known as SL-01, a novel orally active prodrug of the widely used chemotherapeutic agent, gemcitabine. Gemcitabine, while effective in treating a range of solid tumors, suffers from poor oral bioavailability and a short plasma half-life due to rapid metabolism. ZPCK was designed to overcome these limitations, offering the potential for improved therapeutic efficacy and patient convenience. This document details the synthesis, mechanism of action, preclinical pharmacology, and available safety data for ZPCK.
Introduction to ZPCK (SL-01)
ZPCK is a gemcitabine derivative synthesized by introducing a 3-(dodecyloxycarbonyl)pyrazine-2-carbonyl moiety at the N4-position of the cytidine ring of gemcitabine.[1] This modification is designed to protect the molecule from premature deamination and enhance its oral absorption. The full chemical name for ZPCK (SL-01) is dodecyl-3-((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl) carbamoyl) pyrazine-2-carboxylate.[2][3]
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for ZPCK is not publicly available, the general synthetic strategy involves the modification of the N4-amino group of gemcitabine.[1] The structure of ZPCK has been confirmed using standard analytical techniques.
Mechanism of Action
ZPCK functions as a prodrug, remaining largely inactive until it is metabolized to release the active parent drug, gemcitabine.[2][3] Once released, gemcitabine is transported into cancer cells and is sequentially phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis and repair.
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand, where it inhibits further DNA synthesis by preventing the addition of the next nucleotide, a process known as "masked chain termination." This ultimately leads to the induction of apoptosis.
The anticancer activity of ZPCK is directly linked to its ability to induce apoptosis.[1] Preclinical studies have shown that treatment with ZPCK leads to an increase in TUNEL-positive cells, activation of initiator caspase-9 and executioner caspase-3, and cleavage of poly ADP-ribose polymerase (PARP).[1][3] Furthermore, ZPCK has been observed to increase the pro-apoptotic to anti-apoptotic protein ratio of Bax/Bcl-2.[1]
Signaling Pathway for Gemcitabine-Induced Apoptosis
Caption: Intracellular activation of gemcitabine and subsequent induction of apoptosis.
Preclinical Data
In Vitro Cytotoxicity
ZPCK has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 0.78[4] |
| HCT-116 | Colon cancer | 0.92[4] |
| MCF-7 | Breast cancer | 0.64[4] |
In Vivo Efficacy
In vivo studies in xenograft models have shown that oral administration of ZPCK effectively inhibits tumor growth across various cancer types.
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition Rate |
| NCI-H460 | Non-small cell lung cancer | 30 µmol/kg | 58.0%[3] |
| MCF-7 | Breast cancer | 30 µmol/kg | 66.5%[3] |
| BxPC-3 | Pancreatic cancer | 30 µmol/kg | 41.5%[3] |
| ES-2 | Bladder cancer | 30 µmol/kg | 77.1%[3] |
| HepG2 | Hepatocellular carcinoma | 30 µmol/kg | 41.5%[3] |
| HCT-116 | Colon adenocarcinoma | 30 µmol/kg | 63.1%[3] |
Importantly, these anti-tumor effects were achieved without a significant loss of body weight in the treated animals.[1][3]
Pharmacokinetics
Pharmacokinetic studies of ZPCK have been conducted in Sprague-Dawley rats. The key pharmacokinetic parameters are presented in the following table.
| Parameter | Intravenous Administration | Oral Administration |
| SL-01 | ||
| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.5 |
| Cmax (ng/mL) | 1340.5 ± 204.7 | 102.7 ± 18.2 |
| AUC0-t (ng/mLh) | 1583.9 ± 245.1 | 349.8 ± 65.4 |
| Vz/F (L/kg) | 1.6 ± 0.2 | 10.2 ± 2.1 |
| CLz/F (L/h/kg) | 0.6 ± 0.1 | 7.3 ± 1.3 |
| Total Gemcitabine | ||
| t1/2 (h) | 2.5 ± 0.4 | 3.2 ± 0.6 |
| Cmax (ng/mL) | 1850.3 ± 312.6 | 210.4 ± 45.8 |
| AUC0-t (ng/mLh) | 2153.7 ± 389.5 | 478.6 ± 98.7 |
| Absolute Bioavailability | 32.2% | 22.2% |
Data from a study in Sprague-Dawley rats.[2]
These results indicate that ZPCK exhibits a longer mean retention time and half-life compared to gemcitabine.[3] The oral bioavailability of total gemcitabine released from ZPCK was determined to be 22.2%.[2][3]
Metabolism
Following intravenous administration in rats, five metabolites of ZPCK (M1-M5) were identified in the plasma. The primary metabolic pathways include methylation, reduction, hydrolysis of the amide bond, and dealkylation.[2]
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical assessment of ZPCK.
Safety and Tolerability
Acute toxicity studies in rats have indicated that the LD50 of ZPCK is greater than 1.4 g/kg. The tolerated dosage for a 4-week evaluation in rats was determined to be 45 mg/kg.[3]
Clinical Development Status
As of the date of this document, there is no publicly available information regarding the initiation of clinical trials for ZPCK (SL-01).
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and preclinical evaluation of ZPCK are not available in the public domain. The following are generalized descriptions based on the available literature.
In Vitro Cytotoxicity (MTT Assay)
The anti-proliferative effects of ZPCK are typically evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. In this assay, cancer cells are seeded in 96-well plates and treated with varying concentrations of ZPCK for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured spectrophotometrically to determine cell viability.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of ZPCK is assessed using xenograft models. Typically, human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with ZPCK orally. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised for further analysis, such as apoptosis assays.
Apoptosis Assays
The induction of apoptosis by ZPCK can be evaluated by several methods:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation in tumor tissues.
-
Western Blotting: This technique is used to measure the protein expression levels of key apoptosis-related proteins such as caspases, PARP, Bax, and Bcl-2.
Conclusion
ZPCK (SL-01) is a promising oral prodrug of gemcitabine with enhanced preclinical efficacy and improved pharmacokinetic properties compared to the parent drug. Its ability to be administered orally represents a significant potential advantage in the clinical setting. Further investigation, including detailed toxicological studies and progression into clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
